molecular formula C19H18FN5O2S B2362401 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 923157-06-6

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2362401
CAS RN: 923157-06-6
M. Wt: 399.44
InChI Key: HCKGWHHYAHWWFD-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Triazole derivatives have been reported to exhibit significant biological and pharmacological properties, making them a subject of interest in medicinal chemistry .


Molecular Structure Analysis

Triazole is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of the given compound could not be determined from the available sources.


Chemical Reactions Analysis

While specific chemical reactions involving the given compound were not found, triazole derivatives are known to be involved in a variety of chemical reactions due to their heterocyclic nature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized novel derivatives related to this compound, such as "7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines" and related amides, sulfonamides, ureas, and thioureas. These derivatives were structurally confirmed using IR, NMR spectroscopy, and X-ray analyses (Balewski et al., 2020).

Cytotoxicity and Anticancer Activity

  • Various synthesized compounds, including those structurally similar to the mentioned chemical, demonstrated in vitro cytotoxic potency against human cancer cell lines. The relationship between structure and antitumor activity was discussed, highlighting certain compounds with significant inhibitory effects on cervical and bladder cancer cell lines (Balewski et al., 2020).

Antimicrobial and Antifungal Activities

  • Compounds structurally related to this chemical have been synthesized and shown to exhibit antimicrobial and antifungal activities. The structural elucidation was performed using various spectroscopic methods, and the compounds were screened against Candida species and pathogenic bacteria (Altıntop et al., 2011).

Radiosensitizers in Cancer Therapy

  • Derivatives of imidazo[2,1-b][1,3]benzothiazoles, structurally related to the compound , were synthesized as potential radiosensitizers and anticarcinogenic compounds. Their effectiveness against various cancer cell lines, including liver and melanoma cell lines, was investigated, indicating significant potential in cancer therapy (Majalakere et al., 2020).

Applications in Imaging and Tracer Development

  • Derivatives of this compound have been developed as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis process involved labeling with carbon-11, and the tracers were characterized for radiochemical yields and purity (Gao et al., 2016).

Future Directions

Triazole derivatives have been the subject of ongoing research due to their significant biological and pharmacological properties . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-27-16-5-3-2-4-15(16)21-17(26)12-28-19-23-22-18-24(10-11-25(18)19)14-8-6-13(20)7-9-14/h2-9H,10-12H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKGWHHYAHWWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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